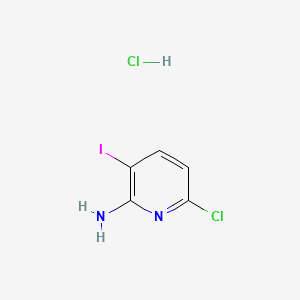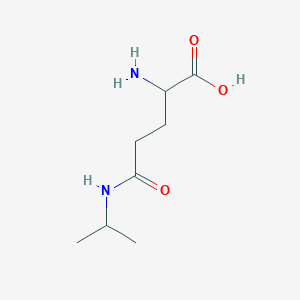
6-Chloro-3-iodopyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-iodopyridin-2-amine hydrochloride is a chemical compound with the molecular formula C5H3ClIN2. It is a derivative of pyridine, featuring chlorine and iodine atoms on the pyridine ring, and an amine group at the second position. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation of pyridine derivatives
Amination: The amine group can be introduced through amination reactions, where an amine source reacts with the halogenated pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in its hydrochloride form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom is replaced by an oxygen-containing group.
Reduction: Reduction reactions can convert the iodine atom to an iodide ion.
Substitution: Substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodine-containing oxo-compounds.
Reduction Products: Iodide salts.
Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
6-Chloro-3-iodopyridin-2-amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 6-Chloro-3-iodopyridin-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
6-Chloro-2-iodopyridin-3-amine: Similar structure but different positions of chlorine and iodine atoms.
5-Bromo-6-chloro-3-iodopyridin-2-amine: Contains an additional bromine atom.
Uniqueness: 6-Chloro-3-iodopyridin-2-amine hydrochloride is unique due to its specific arrangement of halogen atoms and the presence of the amine group, which influences its reactivity and applications compared to similar compounds.
Propiedades
IUPAC Name |
6-chloro-3-iodopyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHYOLFDHUKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid](/img/structure/B8112335.png)



![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)



![Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide](/img/structure/B8112407.png)


